molecular formula C17H14ClIO3 B12825905 (2-Chloro-5-iodophenyl)4-(3S)-tetrahydro-3-furanyloxyphenylmethanone

(2-Chloro-5-iodophenyl)4-(3S)-tetrahydro-3-furanyloxyphenylmethanone

Cat. No.: B12825905
M. Wt: 428.6 g/mol
InChI Key: WBBJCIOCSVFCNI-UHFFFAOYSA-N
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Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (2-Chloro-5-iodophenyl)4-(3S)-tetrahydro-3-furanyloxyphenylmethanone involves several steps. One of the key steps includes the reaction of the fluoride precursor with (S)-3-hydroxytetrahydrofuran in the presence of potassium tert-butoxide in tetrahydrofuran (THF) as the solvent . The reaction is carried out at a temperature range of 16 to 25°C over a period of 3 hours .

Industrial Production Methods

Industrial production methods for this compound typically involve large-scale synthesis using similar reaction conditions as described above. The process is optimized for yield and purity, ensuring that the intermediate is suitable for further use in the synthesis of Empagliflozin .

Chemical Reactions Analysis

Types of Reactions

(2-Chloro-5-iodophenyl)4-(3S)-tetrahydro-3-furanyloxyphenylmethanone undergoes various types of chemical reactions, including:

    Substitution Reactions: The presence of chloro and iodo groups makes it susceptible to nucleophilic substitution reactions.

    Oxidation and Reduction: The compound can undergo oxidation and reduction reactions under appropriate conditions.

Common Reagents and Conditions

Common reagents used in these reactions include:

    Nucleophiles: Such as sodium methoxide or potassium tert-butoxide for substitution reactions.

    Oxidizing Agents: Such as potassium permanganate for oxidation reactions.

    Reducing Agents: Such as lithium aluminum hydride for reduction reactions.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, nucleophilic substitution reactions can lead to the formation of various substituted derivatives of the compound .

Mechanism of Action

The mechanism of action of (2-Chloro-5-iodophenyl)4-(3S)-tetrahydro-3-furanyloxyphenylmethanone is related to its role as an intermediate in the synthesis of Empagliflozin. Empagliflozin works by inhibiting the SGLT-2 protein, which reduces glucose reabsorption in the kidneys and promotes glucose excretion in the urine . This helps to lower blood glucose levels in diabetic patients .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

The uniqueness of this compound lies in its specific structure, which makes it an essential intermediate in the synthesis of Empagliflozin. Its ability to undergo various chemical reactions and form stable intermediates is crucial for the production of this important medication .

Properties

IUPAC Name

(2-chloro-5-iodophenyl)-[4-(oxolan-3-yloxy)phenyl]methanone
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H14ClIO3/c18-16-6-3-12(19)9-15(16)17(20)11-1-4-13(5-2-11)22-14-7-8-21-10-14/h1-6,9,14H,7-8,10H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WBBJCIOCSVFCNI-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1COCC1OC2=CC=C(C=C2)C(=O)C3=C(C=CC(=C3)I)Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H14ClIO3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

428.6 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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